6,7-Difluoro-1H-quinazolin-4-one belongs to the class of quinazolinones, which are heterocyclic compounds. These compounds are classified based on their structural features and are often investigated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 6,7-difluoro-1H-quinazolin-4-one can be achieved through various methods:
The molecular structure of 6,7-difluoro-1H-quinazolin-4-one features:
Crystallographic studies may provide insights into the precise bond lengths and angles within the molecule, contributing to understanding its reactivity and interaction with biological targets.
6,7-Difluoro-1H-quinazolin-4-one participates in various chemical reactions:
These reactions typically require controlled conditions such as temperature regulation and specific solvents to optimize yields and selectivity.
The mechanism of action for compounds like 6,7-difluoro-1H-quinazolin-4-one often involves:
Studies have shown that quinazolinone derivatives can exhibit significant inhibitory effects on targets like epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .
The physical and chemical properties of 6,7-difluoro-1H-quinazolin-4-one include:
The presence of fluorine increases lipophilicity, which can enhance membrane permeability—a desirable trait for drug candidates.
6,7-Difluoro-1H-quinazolin-4-one has several notable applications:
The 6,7-difluoro-1H-quinazolin-4-one scaffold serves as a strategic platform for molecular hybridization due to its dual functionalization sites (C-2, C-3, N-1, and C-6/C-7) and inherent bioactivity. Rational design leverages solvent-exposed regions of pharmacologically validated precursors. For example, Idelalisib's quinazolinone core (a PI3Kδ inhibitor) was modified at its solvent-accessible C-5 carbonyl/fluoro positions to tether hydroxamic acid-based HDAC pharmacophores via optimized linkers. This yielded dual-targeting inhibitors like 48c, exhibiting synergistic potency (IC50 < 10 nM against PI3Kγ/δ and HDAC6) [1]. Similarly, cap-group engineering replaces traditional HDAC surface-interacting caps (e.g., Vorinostat’s phenyl cap) with kinase-targeting motifs, exploiting the quinazolinone’s planar rigidity for complementary target engagement [1] [8]. Hybridization principles prioritize:
Table 1: Strategic Hybridization Approaches for 6,7-Difluoro-quinazolin-4-one
Targeted Pathway | Conjugated Pharmacophore | Key Hybrid Compound | Biological Outcome |
---|---|---|---|
PI3Kδ/HDAC6 | Hydroxamic acid | 48c | Dual IC50 < 10 nM; AML selective cytotoxicity |
EGFR/Phospholipid | Alkylphospholipid | Erlotinib-Miltefosine hybrid | Enhanced MCF-7 cytotoxicity vs. single agents |
Fungal SDH | Pyrazole carbamide | 6a16 | EC50 = 9.06 mg/L vs. Rhizoctonia solani |
Regioselective fluorination is critical for optimizing electronic properties and target affinity. Key methodologies include:
Characterization relies on 19F-1H coupling patterns (e.g., meta-coupling J = 7.2 Hz for H-6 in fluorinated derivatives) and 13C NMR shifts (δC-F = 247.5 ppm for C-F) [5].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular glycosylation of 6,7-difluoroquinazolinones, enhancing solubility and biological targeting. A representative synthesis:
Efficient conjugation of pyrazole carbamides to 6,7-difluoroquinazolinones employs:
Table 2: Impact of C-6 Substituents on Antifungal Activity of Pyrazole-Quinazolinone Hybrids
C-6 Substituent | Compound ID | EC50 (mg/L) vs. R. solani | Morphological Impact on Mycelia |
---|---|---|---|
6,8-Dichloro | 6a16 | 9.06 | Severe deformation, shriveling, rupture |
6-Fluoro | 6a11 | >100 | Minor surface irregularities |
7-Trifluoromethyl | 6b | 28.5 | Moderate branching defects |
Structure-activity relationship (SAR) analysis confirms chlorine at C-6 maximizes antifungal potency (EC50 = 9.06 mg/L for 6a16), outperforming fluconazole (EC50 = 12.29 mg/L). Electron-withdrawing groups enhance target engagement with fungal succinate dehydrogenase [4].
Sustainable synthesis of 6,7-difluoroquinazolinone derivatives emphasizes:
These protocols reduce E-factors (kg waste/kg product) by >50% versus traditional routes while maintaining yields >85% [4] [9] [10].
CAS No.: 639-99-6
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4